(3-Cyclopropyl-1,2,4-oxadiazol-5-YL)methanol (3-Cyclopropyl-1,2,4-oxadiazol-5-YL)methanol
Brand Name: Vulcanchem
CAS No.: 1123169-46-9
VCID: VC3345961
InChI: InChI=1S/C6H8N2O2/c9-3-5-7-6(8-10-5)4-1-2-4/h4,9H,1-3H2
SMILES: C1CC1C2=NOC(=N2)CO
Molecular Formula: C6H8N2O2
Molecular Weight: 140.14 g/mol

(3-Cyclopropyl-1,2,4-oxadiazol-5-YL)methanol

CAS No.: 1123169-46-9

Cat. No.: VC3345961

Molecular Formula: C6H8N2O2

Molecular Weight: 140.14 g/mol

* For research use only. Not for human or veterinary use.

(3-Cyclopropyl-1,2,4-oxadiazol-5-YL)methanol - 1123169-46-9

Specification

CAS No. 1123169-46-9
Molecular Formula C6H8N2O2
Molecular Weight 140.14 g/mol
IUPAC Name (3-cyclopropyl-1,2,4-oxadiazol-5-yl)methanol
Standard InChI InChI=1S/C6H8N2O2/c9-3-5-7-6(8-10-5)4-1-2-4/h4,9H,1-3H2
Standard InChI Key PGFKSKNXDXPOPA-UHFFFAOYSA-N
SMILES C1CC1C2=NOC(=N2)CO
Canonical SMILES C1CC1C2=NOC(=N2)CO

Introduction

Chemical Identity and Basic Properties

(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methanol is a small molecule heterocyclic compound with considerable potential in medicinal chemistry and organic synthesis. The compound is identified by the CAS registry number 1123169-46-9, which serves as its unique identifier in chemical databases and literature . This compound possesses a molecular formula of C₆H₈N₂O₂ with a calculated molecular weight of 140.14 g/mol . The structure consists of three key components: a cyclopropyl ring, a 1,2,4-oxadiazole heterocycle, and a methanol group positioned at the 5-position of the oxadiazole ring. This particular arrangement contributes to the compound's distinctive chemical reactivity and potential biological activities.

Several synonyms exist for this compound in the scientific literature, including "1,2,4-Oxadiazole-5-methanol, 3-cyclopropyl-" and "3-Cyclopropyl-1,2,4-oxadiazole-5-methanol," which are used interchangeably in various chemical catalogs and databases . For identification purposes in computational chemistry and cheminformatics, the compound has been assigned the InChIKey PGFKSKNXDXPOPA-UHFFFAOYSA-N, which serves as a condensed digital representation of its chemical structure . Commercial sources typically supply this compound with a minimum purity of 95%, making it suitable for research applications and synthetic chemistry .

Structural Identifiers

Identifier TypeValueSource
CAS Number1123169-46-9
Molecular FormulaC₆H₈N₂O₂
Molecular Weight140.14 g/mol
IUPAC Name(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methanol
SMILESOCC1=NC(=NO1)C2CC2
InChIInChI=1S/C6H8N2O2/c9-3-5-7-6(8-10-5)4-1-2-4/h4,9H,1-3H2
InChIKeyPGFKSKNXDXPOPA-UHFFFAOYSA-N

Structural Features and Chemical Properties

The molecular architecture of (3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methanol exhibits several distinctive structural elements that contribute to its chemical behavior and potential applications. Understanding these structural features provides insight into the compound's reactivity patterns and possible biological interactions.

Core Structural Elements

The cyclopropyl group attached at the 3-position of the oxadiazole ring introduces significant strain energy due to its three-membered ring structure . This strained three-membered ring contributes unique electronic and steric properties to the molecule. The cyclopropyl group is known to act as a bioisostere for certain functionalities in medicinal chemistry, potentially allowing this compound to mimic the biological activities of other structural classes while offering improved pharmacokinetic properties.

At the 5-position of the oxadiazole ring, the methanol group (-CH₂OH) provides a hydroxyl functionality that significantly influences the compound's physicochemical properties . This primary alcohol group introduces hydrogen bonding capabilities, enhancing the compound's solubility in polar solvents and potentially facilitating interactions with biological targets through hydrogen bonding networks. Additionally, the hydroxyl group serves as a reactive handle for further chemical modifications, making this compound valuable as a synthetic intermediate.

Applications in Research and Development

(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methanol has found applications primarily in the field of synthetic and medicinal chemistry. Its unique structural features make it valuable both as a building block for more complex molecules and potentially as a pharmacologically active compound in its own right.

Role as a Synthetic Intermediate

One of the most significant applications of (3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methanol is its use as a synthetic intermediate in the preparation of more complex derivatives. The hydroxyl functionality serves as a reactive handle that can be modified through various chemical transformations to introduce different functional groups. For example, the search results specifically mention its use as a precursor in the synthesis of (3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methanesulfonyl chloride. This transformation involves the conversion of the hydroxyl group to a methanesulfonyl chloride group, which significantly enhances the molecule's reactivity toward nucleophilic substitution reactions.

The methanesulfonyl chloride derivative is itself a valuable synthetic intermediate that can undergo nucleophilic substitution reactions with amines, alcohols, or thiols to form sulfonamides or sulfonates. These reactions facilitate the incorporation of the cyclopropyl-oxadiazole motif into more complex molecular structures, potentially leading to compounds with enhanced biological activities or specific physicochemical properties.

Related Compounds and Structural Analogs

The chemical space around (3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methanol includes several related compounds and structural analogs that provide context for understanding its properties and potential applications. These related compounds often share core structural elements while featuring different substituents or modified functional groups.

Direct Derivatives

The search results reference several direct derivatives of (3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methanol. One significant derivative is (3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methanesulfonyl chloride, which is synthesized from the parent compound by converting the hydroxyl group to a methanesulfonyl chloride functionality. This transformation significantly alters the reactivity profile of the molecule, creating an electrophilic center that readily undergoes nucleophilic substitution reactions.

More complex derivatives include compounds where the (3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl group is incorporated into larger molecular structures. For example, 1-(3-((3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)-2-(1H-pyrazol-1-yl)propan-1-one represents a complex derivative where the basic scaffold is connected to a piperidine ring and further elaborated with a pyrazole-containing moiety. Similarly, [4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-1-[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]pyrrolidin-3-yl]methanol incorporates the core structure into a more complex system featuring a pyrrolidine ring and a dimethylpyrazole group .

Comparison Table of Related Compounds

Compound NameMolecular FormulaMolecular Weight (g/mol)Structural RelationshipReference
(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methanolC₆H₈N₂O₂140.14Parent compound
(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methanesulfonyl chlorideC₆H₇ClN₂O₃S222.65Direct functional group modification
1-(3-((3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)-2-(1H-pyrazol-1-yl)propan-1-oneC₁₇H₂₃N₅O₂329.40Complex derivative with piperidine and pyrazole
[4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-1-[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]pyrrolidin-3-yl]methanolC₁₆H₂₃N₅O₂(Not specified)Complex derivative with pyrrolidine and dimethylpyrazole

These structural relationships illustrate how (3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methanol serves as a foundational building block that can be elaborated into more complex structures with potentially diverse biological activities.

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